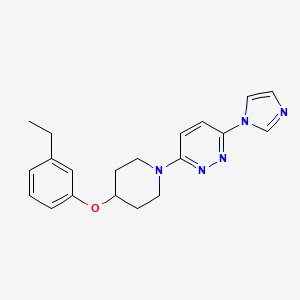![molecular formula C9H9F3N2 B12625988 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine CAS No. 1196151-75-3](/img/structure/B12625988.png)
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its ability to enhance the biological activity and stability of molecules, making it a key structural motif in many active ingredients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product. The scalability of the reaction is also a critical factor in industrial settings, where large quantities of the compound are required .
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
科学的研究の応用
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine has several scientific research applications, including:
作用機序
The mechanism of action of 3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its biological activity. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for crop protection products.
Fluazifop-butyl: An agrochemical that contains the trifluoromethyl group and is used for crop protection.
Berotralstat: A pharmaceutical compound with a trifluoromethyl group used in the treatment of hereditary angioedema.
Uniqueness
3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to its specific structure, which combines the trifluoromethyl group with a cyclopenta[B]pyridine core. This combination imparts unique chemical and biological properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
特性
CAS番号 |
1196151-75-3 |
|---|---|
分子式 |
C9H9F3N2 |
分子量 |
202.18 g/mol |
IUPAC名 |
3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)5-3-6-7(13)1-2-8(6)14-4-5/h3-4,7H,1-2,13H2 |
InChIキー |
QGWPRRAQSVVDOI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1N)C=C(C=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)
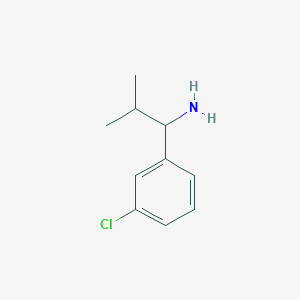
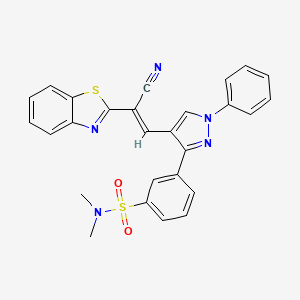
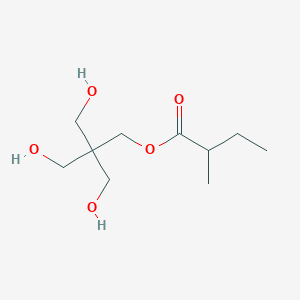
![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
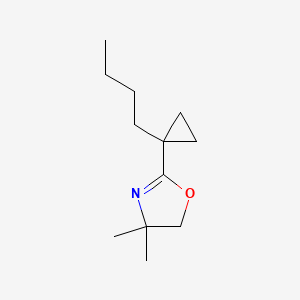
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)

